

Chemical properties and reactivity of 2,3,4-Trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3,4-Trihydroxybenzaldehyde

Cat. No.: B138039

Get Quote

An In-depth Technical Guide to **2,3,4-Trihydroxybenzaldehyde**: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trihydroxybenzaldehyde, also known as pyrogallol-4-carboxaldehyde, is a polyhydroxybenzaldehyde with significant potential in pharmaceutical and chemical industries. Its unique structure, featuring three hydroxyl groups and an aldehyde moiety on a benzene ring, imparts a wide range of chemical reactivity and biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of **2,3,4-Trihydroxybenzaldehyde**, with a focus on its applications in drug development. Detailed experimental protocols and quantitative data are presented to facilitate further research and application.

Chemical and Physical Properties

2,3,4-Trihydroxybenzaldehyde is a versatile organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C7H6O4	[1][2]
Molecular Weight	154.12 g/mol	[1][2]
Appearance	Pale yellow to light brown crystalline powder	[1][3]
Melting Point	159-163 °C	[1][3][4]
Solubility	Soluble in DMSO, Methanol, water, and ethanol.	[2][3][5]
рКа	7.41 ± 0.23 (Predicted)	[3]
LogP	1.25	[3]
CAS Number	2144-08-3	[1][3]

Spectroscopic Data

The structural features of **2,3,4-Trihydroxybenzaldehyde** have been characterized by various spectroscopic techniques.

Spectroscopic Data	Values	Reference
¹H NMR (300 MHz, CDCl₃)	9.83 (s, 1H), 7.68 (d, J=9.0Hz, 1H), 6.84 (d, J=9.0Hz, 1H)	[3]
¹³ C NMR	View the full spectrum for FREE at SpectraBase ID: GeyjE2ojOHc	[6]
Crystal Structure	Monoclinic, a = 3.6222 (3) Å, b = 24.006 (2) Å, c = 14.8965 (9) Å, β = 93.524 (5)°	[7]

Synthesis of 2,3,4-Trihydroxybenzaldehyde

Several methods have been developed for the synthesis of **2,3,4-Trihydroxybenzaldehyde**, primarily using pyrogallol as the starting material.

Modern Three-Step Synthesis (Hydroxyl Protection, Formylation, Deprotection)

This is a widely used method due to its high yield and purity.[3][8]

Click to download full resolution via product page

Modern three-step synthesis of **2,3,4-Trihydroxybenzaldehyde**.

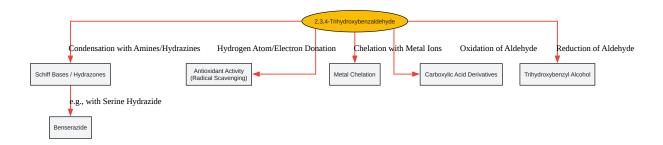
Experimental Protocol:

- Step 1: Phenolic Hydroxyl Protection.
 - In a reaction vessel, combine 126 g (1 mol) of pyrogallol, 5.05 g (0.05 mol) of triethylamine, 235.4 g (1.1 mol) of diphenyl carbonate, and 630 ml of methyl tert-butyl ether.[3]
 - Heat the mixture to reflux and maintain for 6-8 hours.[3]
 - Cool the reaction to room temperature.
 - Wash the organic layer three times with 200 ml of 5% NaOH solution, followed by one wash with 200 ml of water, and one wash with 200 ml of saturated sodium chloride solution.[3]
 - Concentrate the organic layer to remove approximately 70% of the solvent.
 - Cool to -5°C with stirring to induce crystallization.
 - Collect the solid by suction filtration and dry to obtain the protected intermediate. (Yield: 96.3%).[3]

- Step 2: Formylation (Vilsmeier-Haack type).
 - Dissolve the protected intermediate in a suitable solvent like DMF.
 - Cool the solution to 0°C.
 - Slowly add the Vilsmeier reagent (prepared from POCl₃ and DMF).
 - Stir the reaction at room temperature for several hours.
 - Quench the reaction with a solution of sodium acetate in water.
 - Extract the product with an organic solvent (e.g., ethyl ether).
 - Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
 - Purify the residue by silica gel column chromatography to obtain the formylated intermediate.
- Step 3: Deprotection.
 - To the formylated intermediate, add 3 times the molar ratio of water.[3]
 - Heat the mixture to reflux for 1-1.5 hours.[3]
 - Cool the mixture to 5-10°C with stirring.
 - Collect the precipitated product by suction filtration and dry to obtain 2,3,4 Trihydroxybenzaldehyde. (Yield: 93-95%).[3]

Classical Formylation Reactions

- Gattermann Reaction: This reaction involves the formylation of pyrogallol using hydrogen cyanide (HCN) and a Lewis acid catalyst. Due to the high toxicity of HCN, this method is now less common.[8]
- Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, prepared from a substituted amide (like DMF) and phosphorus oxychloride, to formylate the electron-rich



pyrogallol ring.[3][5]

 Reimer-Tiemann Reaction: This reaction employs chloroform in a basic solution to achieve ortho-formylation of phenols. However, for pyrogallol, it often results in low yields and a mixture of products.[3]

Chemical Reactivity and Key Reactions

The presence of both hydroxyl and aldehyde functional groups makes **2,3,4- Trihydroxybenzaldehyde** a reactive molecule capable of undergoing various chemical transformations.

Click to download full resolution via product page

Key reactions of **2,3,4-Trihydroxybenzaldehyde**.

Condensation Reactions: Synthesis of Schiff Bases and Benserazide

2,3,4-Trihydroxybenzaldehyde readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively.[3][9] A prominent application is the synthesis of Benserazide, an anti-Parkinson's drug.[3][10]

Experimental Protocol for Schiff Base Synthesis:

- Dissolve an appropriate hydrazide (4.40 mmol) and 2,3,4-trihydroxybenzaldehyde (4.40 mmol) in anhydrous methanol (15 mL).[9]
- Stir the reaction mixture at room temperature for 24 hours.
- Collect the resulting solid by filtration.
- Purify the product by recrystallization from a mixture of ethanol and water (1:1, v/v).[9]

Experimental Protocol for Benserazide Hydrochloride Synthesis:

- In a reaction vessel, combine serine hydrazide hydrochloride and 2,3,4trihydroxybenzaldehyde in a solvent such as water, ethanol, isopropanol, or glycol dimethyl ether.[4]
- Add a catalyst (e.g., 5% Pd/C) and introduce hydrogen gas.[4]
- Heat the reaction mixture (e.g., to 40-50°C).[4]
- After the reaction is complete, filter the catalyst.
- The product, benserazide hydrochloride, can be isolated by suction filtration and vacuum drying.[4]

Biological Activities and Applications in Drug Development

2,3,4-Trihydroxybenzaldehyde exhibits a range of biological activities, making it a valuable scaffold in drug discovery.

Antioxidant Activity

The three hydroxyl groups on the aromatic ring enable **2,3,4-Trihydroxybenzaldehyde** to act as a potent antioxidant by donating hydrogen atoms or electrons to neutralize free radicals.[5] [11] The antioxidant capacity can be evaluated using assays such as DPPH and ABTS.

Click to download full resolution via product page

General workflow for DPPH/ABTS antioxidant assays.

Experimental Protocol for DPPH Assay:

- Prepare a stock solution of 2,3,4-Trihydroxybenzaldehyde in methanol.
- Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 60 μM).
- In a test tube or microplate well, mix a small volume of the sample solution with the DPPH solution.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance of the solution at 517 nm.
- Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [
 (Abs control Abs sample) / Abs control] * 100.

Antimicrobial Activity

Derivatives of **2,3,4-Trihydroxybenzaldehyde**, such as carbohydrazones and Schiff bases, have shown promising antibacterial and antifungal activities.[3][5]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation. Benzaldehyde derivatives are known to inhibit this enzyme.

Experimental Protocol for Tyrosinase Inhibition Assay:

- Prepare solutions of the test compound (2,3,4-Trihydroxybenzaldehyde) and a positive control (e.g., Kojic acid).
- In a 96-well plate, add 20 μL of the test material/control to respective wells.
- Add 50 μL of tyrosinase enzyme solution to each well and incubate at 25°C for 10 minutes.
 [12]
- Add 30 μL of L-tyrosine substrate solution to each well.
- Measure the optical density at 510 nm in a kinetic mode for 60 minutes.
- Calculate the slope of the reaction for each sample.
- Determine the percent inhibition using the formula: % Inhibition = [(Slope_control Slope_sample) / Slope_control] * 100.[12]

Safety and Handling

2,3,4-Trihydroxybenzaldehyde is considered a hazardous substance. It can cause skin, eye, and respiratory irritation.[13] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this compound. It is sensitive to air and should be stored in a dark, dry place under an inert atmosphere.[3][13]

Conclusion

2,3,4-Trihydroxybenzaldehyde is a highly functionalized and reactive molecule with significant applications in organic synthesis and medicinal chemistry. Its role as a key intermediate in the production of the anti-Parkinson's drug Benserazide, coupled with its inherent antioxidant and potential antimicrobial and tyrosinase-inhibiting properties, makes it a compound of great interest to researchers in drug development. This guide has provided a detailed overview of its chemical properties, synthetic methodologies, and reactivity, along with practical experimental protocols to aid in its further investigation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,3,4-Trihydroxybenzaldehyde synthesis chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. CN112830872A Synthesis method of 2,3, 4-trihydroxybenzaldehyde Google Patents [patents.google.com]
- 4. CN104788338A Preparation method of benserazide hydrochloride Google Patents [patents.google.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 2,3,4-Trihydroxybenzaldehyde PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. mdpi.com [mdpi.com]
- 10. CN1721386A Process for preparing 2,3,4-trihydroxy benzaldehyde by using amur maple Google Patents [patents.google.com]
- 11. ojs.wiserpub.com [ojs.wiserpub.com]
- 12. activeconceptsllc.com [activeconceptsllc.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical properties and reactivity of 2,3,4-Trihydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138039#chemical-properties-and-reactivity-of-2-3-4-trihydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com